3-Ureidopropionic acid

Catalog No.
S1767923
CAS No.
462-88-4
M.F
C4H8N2O3
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ureidopropionic acid

CAS Number

462-88-4

Product Name

3-Ureidopropionic acid

IUPAC Name

3-(carbamoylamino)propanoic acid

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C4H8N2O3/c5-4(9)6-2-1-3(7)8/h1-2H2,(H,7,8)(H3,5,6,9)

InChI Key

JSJWCHRYRHKBBW-UHFFFAOYSA-N

SMILES

C(CNC(=O)N)C(=O)O

Solubility

20.9 mg/mL

Synonyms

3-Ureidopropionicacid;ureidopropionicacid;N-Carbamoyl-beta-alanine;3-ureidopropionate;462-88-4;3-(carbamoylamino)propanoicacid;beta-Ureidopropionicacid;N-(aminocarbonyl)-beta-alanine;3-Ureidopropanoate;3-ureidopropanoicacid;Carbamoyl-beta-Ala-OH;Ureidopropionate;3-UREIDO-PROPIONATE;3-[(aminocarbonyl)amino]propanoicacid;beta-Ureidopropionate;Carbamoyl-b-Ala-OH;N-Carbamyl-b-alanine;N-carbamoyl-b-alanine;N-Carbamyl-beta-alanine;N-(aminocarbonyl)-b-alanine;N-(aminocarbonyl)-'b-Alanine;CHEBI:18261;beta-Alanine,N-(aminocarbonyl)-;JSJWCHRYRHKBBW-UHFFFAOYSA-N;3-(carbamoylamino)propanoate

Canonical SMILES

C(CNC(=O)N)C(=O)O

Role in Uracil Metabolism:

3-Ureidopropionic acid, also known as N-carbamoyl-beta-alanine, plays a crucial role in the metabolism of uracil, a pyrimidine base found in RNA. It acts as an intermediate in the breakdown of uracil, specifically functioning as a product of the enzyme dihydropyrimidase acting on dihydrouracil [].

Potential Biomarker:

Research suggests that 3-ureidopropionic acid might serve as a potential biomarker for various metabolic disorders involving uracil metabolism. Studies have shown elevated levels of 3-ureidopropionic acid in the urine of individuals with mitochondrial diseases and urea cycle disorders [, ]. However, further investigation is needed to establish its diagnostic accuracy and specificity for these conditions.

Research in Model Organisms:

3-Ureidopropionic acid has been studied in model organisms like Escherichia coli and Saccharomyces cerevisiae to understand its biosynthesis and physiological functions. These studies have provided insights into the enzymatic pathways involved in its metabolism and its potential role in cellular processes [, ].

Future Research Directions:

Future research on 3-ureidopropionic acid could focus on:

  • Understanding its role in specific disease pathways related to uracil metabolism.
  • Developing more sensitive and specific assays for its detection in biological samples.
  • Investigating its potential as a therapeutic target for diseases involving uracil metabolism.

3-Ureidopropionic acid, also known as N-carbamoyl-beta-alanine, is an organic compound classified as a urea derivative of beta-alanine. Its chemical formula is C₄H₈N₂O₃, with a molecular weight of approximately 132.12 g/mol. This compound plays a significant role as an intermediate in the metabolism of uracil, being a breakdown product of dihydrouracil, which is produced by the enzyme dihydropyrimidase. It is further metabolized into beta-alanine through the action of the enzyme beta-ureidopropionase .

3-Ureidopropionic acid functions solely as an intermediate metabolite in uracil degradation. It does not possess any known independent biological activity [].

The primary reactions involving 3-ureidopropionic acid include:

  • Formation from Dihydrouracil:
    Dihydrouracil+Water3 Ureidopropionic acid\text{Dihydrouracil}+\text{Water}\rightarrow \text{3 Ureidopropionic acid}
  • Decomposition to Beta-Alanine:
    3 Ureidopropionic acid+WaterBeta Alanine+Carbon Dioxide+Ammonia\text{3 Ureidopropionic acid}+\text{Water}\rightarrow \text{Beta Alanine}+\text{Carbon Dioxide}+\text{Ammonia}

These reactions illustrate its role in the metabolic pathway of pyrimidines, particularly in the degradation of uracil .

3-Ureidopropionic acid has been identified as a metabolite involved in various biological processes. It is particularly significant in individuals with beta-ureidopropionase deficiency, where elevated levels can be observed due to impaired metabolism. This condition can lead to neurological issues and other health complications . Additionally, its conversion to beta-alanine plays a role in amino acid metabolism, contributing to protein synthesis and energy production.

Several methods exist for synthesizing 3-ureidopropionic acid:

  • From Dihydrouracil: The compound can be synthesized enzymatically from dihydrouracil using dihydropyrimidase.
  • Chemical Synthesis: Various chemical pathways involve the reaction of beta-alanine with urea or its derivatives under controlled conditions to yield 3-ureidopropionic acid.

These methods highlight both biological and synthetic approaches to obtaining this important metabolite .

3-Ureidopropionic acid has several applications:

  • Metabolic Research: It serves as a key intermediate in studies related to uracil metabolism and related disorders.
  • Pharmaceutical Development: Its derivatives may have potential therapeutic applications due to their involvement in amino acid metabolism.
  • Biochemical Analysis: Used as a reference compound in various assays assessing metabolic pathways involving pyrimidines.

These applications underscore its relevance in both clinical and research settings .

Research on 3-ureidopropionic acid's interactions primarily focuses on its enzymatic conversion and metabolic pathways. Studies have shown that it interacts with enzymes like beta-ureidopropionase, which catalyzes its breakdown into beta-alanine. Understanding these interactions is crucial for elucidating metabolic disorders associated with its accumulation .

Several compounds share structural or functional similarities with 3-ureidopropionic acid. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Beta-AlanineC₃H₇NO₂Direct product of 3-ureidopropionic acid; involved in neurotransmission.
DihydrouracilC₄H₄N₂O₂Precursor in the synthesis of 3-ureidopropionic acid; important in nucleic acid metabolism.
N-carbamoyl-beta-aminoisobutyric acidC₄H₈N₂O₂Related urea derivative; involved in similar metabolic pathways.

The uniqueness of 3-ureidopropionic acid lies in its specific role as an intermediate in uracil metabolism and its direct conversion to beta-alanine, distinguishing it from other compounds that participate in broader metabolic processes .

Physical Description

Solid

XLogP3

-1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

132.05349212 g/mol

Monoisotopic Mass

132.05349212 g/mol

Heavy Atom Count

9

Melting Point

170 °C

UNII

C24QL9BQ36

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

462-88-4

Wikipedia

3-Ureidopropionic_acid

Dates

Modify: 2023-08-15

Urinary metabolomic profiling in mice with diet-induced obesity and type 2 diabetes mellitus after treatment with metformin, vildagliptin and their combination

Helena Pelantová, Martina Bugáňová, Martina Holubová, Blanka Šedivá, Jana Zemenová, David Sýkora, Petra Kaválková, Martin Haluzík, Blanka Železná, Lenka Maletínská, Jaroslav Kuneš, Marek Kuzma
PMID: 27164444   DOI: 10.1016/j.mce.2016.05.003

Abstract

Metformin, vildagliptin and their combination are widely used for the treatment of diabetes, but little is known about the metabolic responses to these treatments. In the present study, NMR-based metabolomics was applied to detect changes in the urinary metabolomic profile of a mouse model of diet-induced obesity in response to these treatments. Additionally, standard biochemical parameters and the expression of enzymes involved in glucose and fat metabolism were monitored. Significant correlations were observed between several metabolites (e.g., N-carbamoyl-β-alanine, N1-methyl-4-pyridone-3-carboxamide, N1-methyl-2-pyridone-5-carboxamide, glucose, 3-indoxyl sulfate, dimethylglycine and several acylglycines) and the area under the curve of glucose concentrations during the oral glucose tolerance test. The present study is the first to present N-carbamoyl-β-alanine as a potential marker of type 2 diabetes mellitus and consequently to demonstrate the efficacies of the applied antidiabetic interventions. Moreover, the elevated acetate level observed after vildagliptin administration might reflect increased fatty acid oxidation.


Enhanced green fluorescent protein transgenic expression in vivo is not biologically inert

Hongde Li, Hong Wei, Yong Wang, Huiru Tang, Yulan Wang
PMID: 23827011   DOI: 10.1021/pr400567g

Abstract

Enhanced green fluorescent protein (EGFP) is a widely used biological reporter. However, the effects of EGFP expression in vivo are still unclear. To investigate the effects of EGFP transgenic expression in vivo, we employed an NMR-based metabonomics method to analyze the metabonome of EGFP transgenic mice. The results show that the metabonomes of urine, liver, and kidney of the EGFP transgenic mice are different from their wild-type counterparts. The EGFP mice expressed high levels of urinary 3-ureidopropionate, which is due to the down-regulated transcriptional level of β-ureidopropionase. The expression of EGFP in vivo also affects other metabolic pathways, including nucleic acid metabolism, energy utilization, and amino acids catabolism. These findings indicate that EGFP transgenic expression is not as inert as has been considered. Our investigation provides a holistic view on the effect of EGFP expression in vivo, which is useful when EGFP is employed as a functional biological indicator. Our work also highlights the potential of a metabonomics strategy in studying the association between molecular phenotypes and gene function.


NMR-based urinalysis for rapid diagnosis of β-ureidopropionase deficiency in a patient with Dravet syndrome

Ching-Wan Lam, Chun-Yiu Law, Ka-Fei Leung, Chi-Kong Lai, Sammy Pak-lam Chen, Bosco Chan, Kwok-Yin Chan, Yuet-ping Yuen, Chloe Miu Mak, Albert Yan-wo Chan
PMID: 25445412   DOI: 10.1016/j.cca.2014.10.030

Abstract

Beta-ureidopropionase deficiency is a rare inborn error of metabolism (IEM) affecting pyrimidine metabolism. To-date, about 30 genetically confirmed cases had been reported. The clinical phenotypes of this condition are variable; some patients were asymptomatic while some may present with developmental delay or autistic features. In severe cases, patients may present with profound neurological deficit including hypotonia, seizures and mental retardation. Using NMR-based urinalysis, this condition can be rapidly diagnosed within 15 min.
An 11-month-old Chinese boy had dual molecular diagnoses, β-ureidopropionase deficiency and Dravet syndrome. He presented with intractable and recurrent convulsions, global developmental delay and microcephaly. Urine organic acid analysis using GC-MS and NMR-based urinalysis showed excessive amount of β-ureidopropionic acid and β-ureidoisobutyric acid, the two disease-specific markers for β-ureidopropionase deficiency. Genetic analysis confirmed homozygous known disease-causing mutation UPB1 NM_016327.2: c.977G>A; NP_057411.1:p.R326Q. In addition, genetic analysis for Dravet syndrome showed the presence of heterozygous disease-causing mutation SCN1A NM_001165963.1:c.4494delC; NP_001159435.1:p.F1499Lfs*2.
The differentiation between Dravet syndrome and β-ureidopropionase deficiency is clinically challenging since both conditions share overlapping clinical features. The detection of urine β-ureidoisobutyric and β-ureidopropionic acids using NMR or GC-MS is helpful in laboratory diagnosis of β-ureidopropionase deficiency. The disease-causing mutation, c.977G>A of β-ureidopropionase deficiency, is highly prevalent in Chinese population (allele frequency=1.7%); β-ureidopropionase deficiency screening test should be performed for any patients with unexplained neurological deficit, developmental delay or autism.


Beta-ureidopropionase deficiency presenting with congenital anomalies of the urogenital and colorectal systems

J Yaplito-Lee, J Pitt, J Meijer, L Zoetekouw, R Meinsma, A B P van Kuilenburg
PMID: 17964839   DOI: 10.1016/j.ymgme.2007.09.009

Abstract

Beta-ureidopropionase deficiency (McKusick 606673) is an autosomal recessive condition caused by mutations in the UPB1 gene. To date, five patients have been reported, including one putative case detected through newborn screening. Clinical presentation includes neurological and developmental problems. Here, we report another case of beta-ureidopropionase deficiency who presented with congenital anomalies of the urogenital and colorectal systems and with normal neurodevelopmental milestones. Analysis of a urine sample, because of the suspicion of renal stones on ultrasound, showed strongly elevated levels of the characteristic metabolites, N-carbamyl-beta-amino acids. Subsequent analysis of UPB1 identified a novel mutation 209 G>C (R70P) in exon 2 and a previously reported splice receptor mutation IVS1-2A>G. Expression studies of the R70P mutant enzyme showed that the mutant enzyme did not possess any residual activity. Long-term follow-up is required to determine the clinical significance of the beta-ureidopropionase deficiency in our patient.


Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes

Rolf W Sparidans, T M Bosch, M Jörger, Jan H M Schellens, Jos H Beijnen
PMID: 16513432   DOI: 10.1016/j.jchromb.2006.02.016

Abstract

A liquid chromatography-tandem mass spectrometric assay for the determination of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine was developed to measure the activities of enzymes involved in pyrimidine breakdown. The assay was required to investigate the relation between the uracil-dihydrouracil ratio and toxicities observed after treatment with fluoropyrimidines drugs. After addition of stable isotopically labelled internal standards, the analytes were isolated from a 100-microl urine sample using liquid-liquid extraction with ethyl acetate-2-propanol. Compounds were separated on an Atlantis dC18 column, using ammonium acetate-formic acid in water as the eluent. The eluate was totally led into an electrospray interface with positive ionisation and the analytes were quantified using triple quadrupole mass spectrometry. The assay was validated in the range 1.6-1600 microM, using both, artificial urine and pooled urine as matrices. Intra-day precisions were < or = 8% and inter-day precisions were < or = 10%. Accuracies between 91 and 108% were found. The analytes were chemically stable under all relevant conditions and the assay was successfully applied in two clinical studies of cancer patients treated with 5-fluorouracil or capecitabine.


The catabolism of C14-labeled uracil, dihydrouracil, and beta-ureidopropionic acid in rat liver slices

P FRITZSON
PMID: 13428755   DOI:

Abstract




The catabolism of C14-labeled uracil, dihydrouracil, and beta-ureidopropionic acid in the intact rat

P FRITZSON, A PIHL
PMID: 13428756   DOI:

Abstract




Potential application of N-carbamoyl-beta-alanine amidohydrolase from Agrobacterium tumefaciens C58 for beta-amino acid production

Ana Isabel Martínez-Gómez, Sergio Martínez-Rodríguez, Joaquín Pozo-Dengra, Davide Tessaro, Stefano Servi, Josefa María Clemente-Jiménez, Felipe Rodríguez-Vico, Francisco Javier Las Heras-Vázquez
PMID: 19011069   DOI: 10.1128/AEM.01128-08

Abstract

An N-carbamoyl-beta-alanine amidohydrolase of industrial interest from Agrobacterium tumefaciens C58 (beta car(At)) has been characterized. Beta car(At) is most active at 30 degrees C and pH 8.0 with N-carbamoyl-beta-alanine as a substrate. The purified enzyme is completely inactivated by the metal-chelating agent 8-hydroxyquinoline-5-sulfonic acid (HQSA), and activity is restored by the addition of divalent metal ions, such as Mn(2+), Ni(2+), and Co(2+). The native enzyme is a homodimer with a molecular mass of 90 kDa from pH 5.5 to 9.0. The enzyme has a broad substrate spectrum and hydrolyzes nonsubstituted N-carbamoyl-alpha-, -beta-, -gamma-, and -delta-amino acids, with the greatest catalytic efficiency for N-carbamoyl-beta-alanine. Beta car(At) also recognizes substrate analogues substituted with sulfonic and phosphonic acid groups to produce the beta-amino acids taurine and ciliatine, respectively. Beta car(At) is able to produce monosubstituted beta(2)- and beta(3)-amino acids, showing better catalytic efficiency (k(cat)/K(m)) for the production of the former. For both types of monosubstituted substrates, the enzyme hydrolyzes N-carbamoyl-beta-amino acids with a short aliphatic side chain better than those with aromatic rings. These properties make beta car(At) an outstanding candidate for application in the biotechnology industry.


Enzymic interconversion of hydrouracil and beta-ureidopropionic acid

S GRISOLIA, D P WALLACH
PMID: 13276428   DOI: 10.1016/0006-3002(55)90122-0

Abstract




Comprehensive analysis of pyrimidine metabolism in 450 children with unspecific neurological symptoms using high-pressure liquid chromatography-electrospray ionization tandem mass spectrometry

C Schmidt, U Hofmann, D Kohlmüller, T Mürdter, U M Zanger, M Schwab, G F Hoffmann
PMID: 16435204   DOI: 10.1007/s10545-005-0133-7

Abstract

To evaluate the significance of inborn metabolic disorders of the pyrimidine degradation pathway, 450 children with unspecific neurological symptoms were comprehensively studied; 200 healthy children were recruited as controls. Uracil and thymine as well as their degradation products in urine were determined with an improved method based on reversed-phase HPLC coupled with electrospray ionization tandem mass spectrometry and detection by multiple-reaction monitoring using stable-isotope-labelled reference compounds as internal standards. From the results of the control group we established age-related reference ranges of all pyrimidine degradation products. In the patient group, two children with dihydropyrimidine dehydrogenase (DPYD) deficiency were identified; one of these was homozygous for the exon 14-skipping mutation of the DPYD gene. In addition, two patients with high uracil, dihydrouracil and beta-ureidopropionate were found to have ornithine transcarbamylase deficiency. In the urine of 9 patients, beta-alanine was markedly elevated owing to treatment with vigabatrin, an irreversible inhibitor of GABA transaminase, which interferes with beta-alanine breakdown. Four patients had exclusively high levels of beta-aminoisobutyrate (beta-AIB) due to a low activity of the D-beta-AIB-pyruvate aminotransferase, probably without clinical significance. In conclusion, quantitative investigation of pyrimidine metabolites in children with unexplained neurological symptoms, particularly epileptic seizures with or without psychomotor retardation, can be recommended as a helpful tool for diagnosis in clinical practice. Sensitive methods and age-related reference ranges enable the detection of partial enzyme deficiencies.


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